2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining an indole-thioether moiety, a triazolo[4,3-a]pyridine core, and a 3-methyl-1,2,4-oxadiazol-5-yl substituent. The triazolo[4,3-a]pyridine system is structurally analogous to purine bases, enabling interactions with enzymes or receptors via hydrogen bonding or π-stacking . The 3-methyl-1,2,4-oxadiazole group may contribute to lipophilicity and rigidity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2S/c1-12-23-20(29-26-12)13-6-7-27-17(8-13)24-25-18(27)10-22-19(28)11-30-16-9-21-15-5-3-2-4-14(15)16/h2-9,21H,10-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCOHNDFUJAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as methyl 3-indolyacetate are known to act on human endogenous metabolites
Biochemical Pathways
Related compounds have been found to have inhibitory activity against α-glucosidase, suggesting that this compound may also interact with similar biochemical pathways.
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide represents a novel hybrid molecule that combines structural elements known for diverse biological activities. Its molecular formula is with a molecular weight of 419.46 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly as an anticancer agent.
Chemical Structure
The compound features an indole moiety linked to a thio group and a triazole ring, which are recognized for their significant biological activities. The presence of the oxadiazole and triazole rings enhances the potential for various biological interactions.
Biological Activities
Research has highlighted several biological activities associated with this compound and its derivatives:
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole ring have shown promising anticancer properties. Studies demonstrate that such compounds can inhibit key enzymes involved in tumor proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
- The incorporation of the indole and oxadiazole moieties in the structure has been linked to enhanced cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) .
-
Mechanism of Action :
- The biological activity is attributed to multiple mechanisms: inhibition of specific enzymes related to cancer cell proliferation and induction of apoptosis in tumor cells . For example, studies indicate that certain derivatives can act as dual inhibitors targeting RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological activity of similar compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the indole and oxadiazole portions significantly influence biological activity. For instance:
- Substitution patterns on the indole ring can enhance binding affinity to target proteins.
- Variations in the oxadiazole moiety can impact the compound's efficacy against specific cancer types.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial efficacy of this compound against various bacterial strains. The presence of the oxadiazole and triazole rings enhances its interaction with microbial targets, leading to significant antibacterial activity. For instance, derivatives containing similar structural motifs have shown promising results against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Antiviral Activity
The compound has been evaluated for its inhibitory effects on viral replication mechanisms. Notably, derivatives similar to this compound have been identified as inhibitors of RNA-dependent RNA polymerase (RdRp), critical for the replication of RNA viruses including SARS-CoV-2 . This positions it as a candidate for further investigation in antiviral drug development.
Anticancer Potential
The indole and oxadiazole components are known for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in DNA synthesis . The dual mechanism of action—targeting both microbial and cancer cells—makes this compound particularly interesting for therapeutic applications.
Synthesis and Characterization
The synthesis of 2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves:
- Formation of Thioamide : The initial step may include the reaction of indole derivatives with thioketones.
- Introduction of Oxadiazole and Triazole Rings : This can be achieved through cyclization reactions involving appropriate precursors.
- Final Acetamide Formation : The final step often involves acylation to introduce the acetamide functionality.
Characterization techniques such as NMR (nuclear magnetic resonance), HRMS (high-resolution mass spectrometry), and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Activity
A study involving compounds structurally related to 2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide demonstrated significant antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating potent efficacy .
Case Study 2: Antiviral Research
In the context of COVID-19 research, derivatives of this compound were screened for their ability to inhibit SARS-CoV-2 RdRp. Results indicated moderate to high inhibitory activity at specific concentrations, suggesting potential as a therapeutic agent against viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiazole-Acetamide Scaffolds
Compounds 9a–e from share a phenoxymethylbenzoimidazole-triazole-thiazole-acetamide framework. Key differences include:
- 9a : Phenyl-thiazole substituent.
- 9b : 4-Fluorophenyl-thiazole (enhanced electronegativity).
- 9c : 4-Bromophenyl-thiazole (bulky halogen for hydrophobic interactions).
- 9d : 4-Methylphenyl-thiazole (increased lipophilicity).
- 9e : 4-Methoxyphenyl-thiazole (polar group for solubility).
The target compound replaces the benzimidazole-phenoxymethyl group with an indole-thioether and incorporates a triazolo[4,3-a]pyridine-oxadiazole system. This structural divergence likely alters binding modes compared to 9a–e, particularly in steric and electronic profiles .
Indole-Oxadiazole-Thioacetamide Derivatives
describes 8a–w, featuring a 1,3,4-oxadiazole-thioacetamide backbone linked to an indol-3-ylmethyl group. For example, 4 (2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) lacks the triazolo-pyridine core but shares the indole-thioether motif.
Triazolo-Pyridine and Pyrimidine Hybrids
lists compounds like 907972-54-7 , which contains a chloroindole-ethylamine group linked to a triazole-pyrimidine scaffold. The target compound’s 3-methyl-1,2,4-oxadiazole substituent replaces the pyrimidine ring, likely modulating steric bulk and electronic effects. The methyl group on the oxadiazole may improve metabolic stability compared to halogenated or polar substituents in analogues like 9c or 907972-54-7 .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves coupling indole-thioacetamide intermediates with triazolo[4,3-a]pyridine-oxadiazole precursors, as seen in ’s Cu-catalyzed click chemistry for triazole formation .
- Docking Studies : Compounds like 9c and 9g () exhibit distinct binding poses in enzymatic active sites, suggesting the target compound’s triazolo-pyridine core may occupy similar niches with altered affinity due to oxadiazole substitution .
- Metabolic Stability: The 3-methyl-1,2,4-oxadiazole group in the target compound may resist oxidative degradation better than thiazole or pyrimidine rings in analogues, as oxadiazoles are known for metabolic inertness .
Q & A
What are the optimal conditions for synthesizing 2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide?
Answer:
The synthesis typically involves multi-step protocols with strict control of reaction parameters:
- Solvents: Dimethylformamide (DMF) and ethanol are preferred for their ability to dissolve polar intermediates .
- Catalysts: Triethylamine is used to facilitate nucleophilic substitutions and thioether bond formation .
- Temperature: Reactions often proceed at 60–80°C to balance yield and purity. Lower temperatures may reduce byproducts like hydrolyzed derivatives .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Purity ≥95% is achievable via recrystallization in ethanol .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Answer:
Discrepancies between solution-phase NMR and solid-state X-ray diffraction data often arise from conformational flexibility or crystal packing effects. To resolve this:
- Dynamic NMR (DNMR): Use variable-temperature NMR to detect rotational barriers in thioether or oxadiazole moieties .
- Computational Modeling: Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) with experimental X-ray data to identify dominant conformers .
- Powder XRD: Validate crystallinity and detect polymorphic forms that may explain spectral variations .
What methodologies are recommended for assessing the compound’s stability under varying pH conditions?
Answer:
- Hydrolytic Stability Assay: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. The oxadiazole and triazole rings are susceptible to hydrolysis under acidic (pH <4) or basic (pH >9) conditions .
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at room temperature. Activation energy (Ea) calculations reveal pH-dependent degradation pathways .
How can researchers address contradictory biological activity data in cell-based vs. in vivo assays?
Answer:
Discrepancies may stem from bioavailability or metabolic differences:
- Metabolic Profiling: Use liver microsomes or hepatocytes to identify metabolites (e.g., CYP450-mediated oxidation of the indole moiety) that reduce in vivo efficacy .
- Permeability Assays: Perform Caco-2 cell studies to evaluate intestinal absorption. The compound’s high molecular weight (~450 g/mol) may limit passive diffusion .
- Formulation Adjustments: Encapsulate in liposomes or PEGylate to enhance plasma stability and tissue penetration .
What computational strategies predict the compound’s molecular targets and binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against kinases (e.g., EGFR, Aurora A) or inflammatory targets (COX-2). The triazole-oxadiazole scaffold shows affinity for ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Pay attention to hydrogen bonds between the acetamide carbonyl and kinase hinge regions .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors in oxadiazole, hydrophobic indole) using MOE or Discovery Studio .
Which analytical techniques are most effective for purity assessment and impurity profiling?
Answer:
- HPLC-PDA/MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities ≥0.1%. MS/MS fragmentation identifies byproducts like dealkylated derivatives .
- Elemental Analysis: Confirm stoichiometry (C, H, N, S) within ±0.3% deviation .
- 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC). Key signals include indole NH (~10.5 ppm) and oxadiazole CH3 (~2.4 ppm) .
How does the compound’s structure-activity relationship (SAR) compare to analogs with similar scaffolds?
Answer:
- Triazole-Oxadiazole Hybrids: Replacement of the indole with benzothiophene reduces anticancer activity by 50%, highlighting the indole’s role in π-π stacking .
- Thioether Linkage: Substituting sulfur with oxygen decreases metabolic stability (t1/2 <2 hours vs. >6 hours) due to reduced resistance to oxidative enzymes .
- Methyl Group on Oxadiazole: Enhances lipophilicity (logP +0.5) and blood-brain barrier penetration in murine models .
What pharmacokinetic challenges are anticipated in preclinical development?
Answer:
- Low Solubility: Aqueous solubility <10 µg/mL at pH 7.4 necessitates salt formation (e.g., hydrochloride) or nanoformulation .
- CYP Inhibition: The compound inhibits CYP3A4 (IC50 = 2.1 µM), risking drug-drug interactions. Test against a panel of CYPs using fluorogenic substrates .
- Plasma Protein Binding: >90% binding to albumin reduces free fraction. Use equilibrium dialysis to quantify unbound drug .
What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
- Storage: Store at 2–8°C under nitrogen to prevent oxidation. Desiccate to avoid hydrolysis .
How can researchers design comparative studies with structural analogs to identify superior derivatives?
Answer:
- Library Synthesis: Modify the indole (e.g., 5-fluoro substitution) or oxadiazole (e.g., 3-ethyl) and screen for IC50 against HT-29 (colorectal cancer) and RAW 264.7 (inflammation) cell lines .
- In Vivo Efficacy: Compare tumor growth inhibition in xenograft models (e.g., 20 mg/kg, oral, q.d.) with analogs. Prioritize compounds with >50% suppression and <10% body weight loss .
- ADMET Profiling: Use parallel artificial membrane permeability (PAMPA) and hERG inhibition assays to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
